2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzenesulfonyl, methoxy, and dimethoxyphenyl groups. Its molecular formula is C22H23NO5S, and it has a molecular weight of approximately 417.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3,4-dimethoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2-methyl-5-methoxyanilino]-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and dimethoxyphenyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-10-12-21(30-2)20(14-17)26(33(28,29)19-8-6-5-7-9-19)16-24(27)25-18-11-13-22(31-3)23(15-18)32-4/h5-15H,16H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQHCKNNVRAEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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